1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the pyrrolidin-1-ylsulfonyl group and the spiro[chroman-2,4’-piperidin] moiety contributes to its distinctive chemical properties and biological interactions.
Properties
IUPAC Name |
1'-(4-pyrrolidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c27-21-17-24(31-22-6-2-1-5-20(21)22)11-15-25(16-12-24)23(28)18-7-9-19(10-8-18)32(29,30)26-13-3-4-14-26/h1-2,5-10H,3-4,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQNSZUMCCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride.
Coupling with Benzoyl Chloride: The pyrrolidin-1-ylsulfonyl chloride is then reacted with benzoyl chloride to form the benzoyl derivative.
Spirocyclization: The benzoyl derivative undergoes a spirocyclization reaction with chroman-2,4’-piperidin-4-one under specific conditions to form the final spirocyclic compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates .
Scientific Research Applications
Medicinal Chemistry Applications
1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is primarily explored for its neuropharmacological potential. Research indicates that it exhibits significant biological activities, particularly as an antidepressant and anxiolytic agent.
Comparative Analysis of Related Compounds
The following table summarizes compounds structurally related to this compound, highlighting their features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro[isobenzofuran-1(3H),4'-piperidine] | Spirocyclic structure without sulfonamide | Antidepressant activity |
| 4-[2-(arylmethyl)phenyl]piperidines | Piperidine ring with aryl substituents | Antitetrabenazine activity |
| 4-(benzyloxy)-4-phenylpiperidines | Similar piperidine framework | Modest antidepressant effects |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antidepressant Activity : In comparative studies with established antidepressants like imipramine and amitriptyline, the compound has shown comparable effects in modulating neurotransmitter levels.
- Neuropharmacological Studies : Research involving animal models has indicated that this compound may reduce symptoms associated with anxiety and depression through its action on specific neurotransmitter systems.
- Synthetic Routes : The synthesis of this compound has been optimized through various methods to enhance yield and purity, highlighting its feasibility for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other similar compounds, such as:
Pyrrolidin-1-ylsulfonyl derivatives: These compounds share the pyrrolidin-1-ylsulfonyl group but differ in their core structures, leading to variations in biological activity.
Spirocyclic compounds: Other spirocyclic compounds may have different substituents or ring sizes, affecting their chemical properties and applications.
Benzoyl derivatives: Compounds with different substituents on the benzoyl group can exhibit different reactivity and biological effects.
The uniqueness of 1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which contributes to its distinct chemical and biological properties .
Biological Activity
1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates a pyrrolidin-1-ylsulfonyl group and a chroman-piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 372.47 g/mol. The unique arrangement of functional groups contributes to its diverse biological interactions.
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Research indicates that it may inhibit kinases or proteases, disrupting cellular signaling pathways associated with inflammation and cancer progression.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Notably, it has been effective against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrrolidin-based | Anti-inflammatory | 15 |
| Compound B | Spirocyclic | Anticancer | 20 |
| Compound C | Benzoyl derivative | Antimicrobial | 10 |
The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to these derivatives.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Inflammatory Models : In a murine model of arthritis, treatment with the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups.
- Cancer Cell Line Study : In vitro assays using MCF-7 (breast cancer) and HL-60 (leukemia) cell lines demonstrated that the compound induced apoptosis at concentrations as low as 5 µM.
- Antimicrobial Efficacy : A study evaluating its effects on Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating significant antimicrobial potential.
Q & A
Q. Advanced
- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) increases aqueous solubility from 0.5 mg/mL to 8 mg/mL.
- Plasma Stability : Modify the pyrrolidinyl group (e.g., replace with morpholine) to reduce CYP3A4-mediated oxidation (tested via LC-MS/MS metabolite profiling) .
How is the compound’s selectivity for cancer cells over normal cells assessed?
Q. Advanced
- Selectivity Index (SI) : Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). Test on HEK-293 (normal kidney) and MCF-10A (normal breast) cells. For example, SI >5 indicates therapeutic potential .
- Kinase Profiling : Screen against 50 kinases (e.g., Eurofins Panlabs panel) to identify off-target effects (e.g., inhibition of VEGFR2 at >10 μM suggests low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
